![molecular formula C21H16N2O5S B2551627 3-(3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺)苯并[b]噻吩-2-羧酸甲酯 CAS No. 477490-59-8](/img/structure/B2551627.png)
3-(3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺)苯并[b]噻吩-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.
科学研究应用
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the benzo[b]thiophene core through cyclization reactionsThese reactions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as solvent-controlled two-step one-pot syntheses have been developed to produce similar compounds efficiently . These methods are designed to minimize the use of hazardous reagents and reduce waste, aligning with green chemistry principles.
化学反应分析
Types of Reactions
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
作用机制
The mechanism of action of Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to their anticonvulsant properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating biological pathways and exerting its effects .
相似化合物的比较
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the 2,5-dioxopyrrolidin-1-yl group and have similar biological activities.
Benzo[d]thiazol-2-yl derivatives: These compounds have a similar core structure and exhibit comparable biological properties.
Uniqueness
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups and the benzo[b]thiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
methyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-7-2-3-8-15(14)29-19)22-20(26)12-5-4-6-13(11-12)23-16(24)9-10-17(23)25/h2-8,11H,9-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXLVBIOCDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2551544.png)
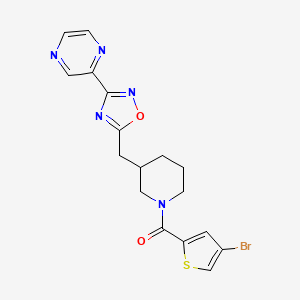
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide](/img/structure/B2551547.png)
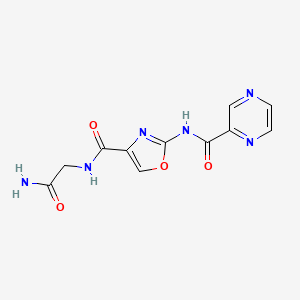
![methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2551551.png)
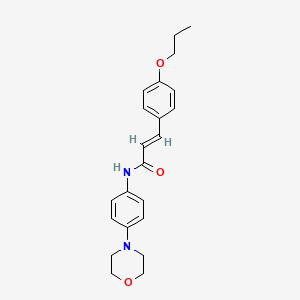
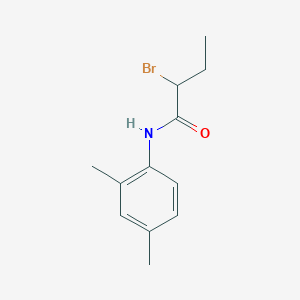
![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2551557.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)
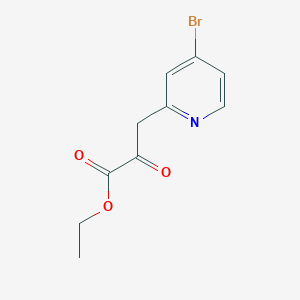
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
